4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide
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Overview
Description
4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexadecyl chain, a dioxopyrrolidinyl group, and a tetrazolylbenzamide moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of a suitable precursor with a dioxopyrrolidinyl reagent under controlled conditions.
Attachment of the hexadecyl chain: The hexadecyl chain is introduced through a nucleophilic substitution reaction.
Formation of the tetrazolylbenzamide moiety: This involves the reaction of the intermediate with a tetrazole derivative and a benzamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
2,5-Dioxopyrrolidin-1-yl acrylate: Used as a protein crosslinker.
Uniqueness
4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[5-[[5-(3-hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-24-33(44)42(36(28)47)30-22-19-27-23-32(34(45)31(27)25-30)48-37-39-40-41-43(37)29-20-17-26(18-21-29)35(38)46/h17-22,25,28,32H,2-16,23-24H2,1H3,(H2,38,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJSSHLODQRFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC3=C(CC(C3=O)SC4=NN=NN4C5=CC=C(C=C5)C(=O)N)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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